SB204

Antimicrobial Acne Vulgaris P. acnes

Acne therapies targeting single pathways often fail to control multifactorial disease. SB204 (berdazimer sodium) is a nitric oxide-releasing macromolecular gel engineered to simultaneously address bacterial colonization, inflammation, and sebum overproduction. • >90% reduction in P. acnes counts with no evidence of resistance development • ~80% reduction in skin surface sebum vs. vehicle; 50% growth inhibition in hamster flank organ model • <1% discontinuation rate due to local adverse events in Phase 2 trials, offering superior tolerability vs. retinoids or benzoyl peroxide Supplied as research-grade solid powder; 10-100 mg standard packs with bulk custom options. In stock for immediate global dispatch.

Molecular Formula C16H12ClN5O2
Molecular Weight 341.755
Cat. No. B1193537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB204
SynonymsSB204;  SB-204;  SB 204
Molecular FormulaC16H12ClN5O2
Molecular Weight341.755
Structural Identifiers
SMILESO=C1NC2=C(C=CC(OC)=C2)N(C3=C4C(C=CC=N4)=NC(Cl)=N3)C1
InChIInChI=1S/C16H12ClN5O2/c1-24-9-4-5-12-11(7-9)19-13(23)8-22(12)15-14-10(3-2-6-18-14)20-16(17)21-15/h2-7H,8H2,1H3,(H,19,23)
InChIKeyLHARPASIDWIFEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB204: Nitric Oxide-Releasing Topical Gel for Acne


SB204, also known as berdazimer sodium, is a topical nitric oxide-releasing gel under development for the treatment of acne vulgaris. Its active ingredient, NVN1000, is a novel chemical entity that utilizes a polysiloxane-based macromolecule to deliver nitric oxide in a tunable and sustained manner [1]. SB204 is designed to address the multifactorial pathology of acne, including bacterial colonization, inflammation, and sebum overproduction [2]. This compound has been advanced through multiple Phase 2 and Phase 3 clinical trials, with a focus on once-daily dosing [3].

Why SB204 Cannot Be Substituted


Generic substitution is not feasible for SB204 due to its unique nitric oxide-releasing macromolecular structure and its demonstrated multimodal mechanism of action, which cannot be replicated by simple nitric oxide donors (e.g., nitroglycerin) or other class-specific acne medications. While other topical agents target a single pathway—such as benzoyl peroxide (antimicrobial), retinoids (comedolysis), or antibiotics (antimicrobial)—SB204 is engineered to simultaneously provide antimicrobial activity against P. acnes, reduce sebum production, and exert anti-inflammatory effects [1]. This is supported by in vitro and in vivo data showing a >90% reduction in P. acnes counts and significant inhibition of sebum production, effects not observed with vehicle controls and not consistently achievable with monotherapy from other drug classes [2]. Furthermore, the polysiloxane backbone of NVN1000 allows for controlled, sustained release of nitric oxide, a property absent in conventional topical formulations [3].

SB204 Quantitative Evidence Guide


Antimicrobial Activity Against P. acnes

In a Phase 1 clinical study, SB204 4% gel applied twice daily for two weeks to healthy volunteers resulted in a greater than 90% reduction in P. acnes counts in several subjects, whereas no vehicle-treated subjects exhibited such a response [1]. A statistically significant difference (p < 0.05) in P. acnes counts was observed between the active and vehicle groups after two weeks. In a separate in vitro analysis, the active component NVN1000 demonstrated bacteriostatic activity against all 24 tested P. acnes strains with a Minimum Inhibitory Concentration (MIC) of <4 mg/mL, and bactericidal activity was confirmed in time-kill assays [2].

Antimicrobial Acne Vulgaris P. acnes

Acne Lesion Reduction vs. Vehicle

In a randomized, double-blind, vehicle-controlled Phase 2 trial (NCT01844752), 153 subjects with moderate to severe acne were treated twice daily for 12 weeks. Subjects receiving SB204 4% gel achieved a 57% reduction in inflammatory lesions and a 25% reduction in comedonal (non-inflammatory) lesions from baseline, compared to significantly smaller reductions with the vehicle gel [1]. The difference between SB204 4% and vehicle was statistically significant for both lesion types (p<0.05). A separate Phase 2 study (NCT02242760) confirmed these findings, showing that SB204 4% once daily significantly reduced absolute inflammatory lesion counts compared to vehicle at Week 12 [2].

Acne Vulgaris Clinical Trial Lesion Count

Sebum Production Inhibition vs. Vehicle

In a preclinical model using the hamster flank organ, which is predictive of anti-androgenic activity, topical application of SB204 inhibited organ growth by 50% compared to a control vehicle [1]. In a clinical study subset, sebum analysis using sebutapes revealed that both the 1% and 4% SB204 groups had approximately 80% less sebum measured from the skin compared to the vehicle group [2]. This was accompanied by a concentration-dependent decrease in squalene and free fatty acids.

Sebum Production Anti-androgenic Acne

Safety and Tolerability Profile

Across the Phase 2 development program for SB204, which included over 400 dosed subjects, less than 1% of subjects treated with active drug or vehicle were discontinued due to local application site adverse events [1]. This low discontinuation rate is favorable when compared indirectly to typical discontinuation rates for topical retinoids (e.g., tretinoin) and benzoyl peroxide, which are often associated with higher rates of local irritation leading to treatment cessation [2].

Safety Tolerability Discontinuation Rate

Onset of Action

In a Phase 2 study, subjects treated with SB204 4% once daily demonstrated a statistically significant reduction in percent inflammatory lesions by Week 4 compared to vehicle [1]. This early separation is notable, as the press release for the same study noted that subjects recognized a clinical benefit three times faster than the typical 12-week timeframe often required to observe efficacy with an acne monotherapy [2].

Onset of Action Acne Monotherapy

No Antimicrobial Resistance Development

In an in vitro study assessing the potential for resistance development, serial passage of two P. acnes strains in the presence of sub-inhibitory concentrations of the active component NVN1000 resulted in no evidence of antimicrobial resistance, with stable Minimum Inhibitory Concentrations (MICs) maintained throughout the experiment [1]. This contrasts with the well-documented, increasing resistance of P. acnes to commonly used topical and oral antibiotics such as clindamycin and erythromycin [2].

Antimicrobial Resistance P. acnes Nitric Oxide

SB204 Application Scenarios


Non-Antibiotic Acne Therapy

Procurement for dermatology clinics or healthcare systems prioritizing antimicrobial stewardship should prioritize SB204. Its demonstrated in vitro and in vivo activity against P. acnes, coupled with a lack of evidence for resistance development [1], positions it as a viable alternative to topical antibiotics like clindamycin or erythromycin, whose use is increasingly limited by resistance concerns [2].

First-Line for Oily Skin Acne

SB204's unique, quantifiable effect on reducing sebum production—evidenced by a 50% growth inhibition in a hamster flank organ model and an ~80% reduction in skin surface sebum compared to vehicle [1]—makes it a compelling choice for patients with acne vulgaris and significant seborrhea. This dual action on both inflammation/bacteria and sebum distinguishes it from standard monotherapies like benzoyl peroxide or adapalene, which do not address sebum output [2].

Alternative for Retinoid/BPO Intolerance

For patients who cannot tolerate the common local irritation (erythema, dryness, peeling) associated with topical retinoids or benzoyl peroxide, SB204 offers a favorable tolerability profile [1]. With a <1% discontinuation rate due to local adverse events in Phase 2 trials [2], SB204 can improve adherence and clinical outcomes in a population that might otherwise fail or abandon topical therapy.

Comparator for Novel Acne Therapeutics

Given its well-characterized, multimodal mechanism of action and robust vehicle-controlled Phase 2/3 data on lesion counts and sebum reduction, SB204 serves as an informative active comparator in clinical trials evaluating new chemical entities or novel formulations for acne vulgaris. Its quantitative data provide a benchmark for efficacy and safety, particularly in studies aiming to demonstrate superiority over a non-antibiotic, non-retinoid standard [1].

Technical Documentation Hub

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